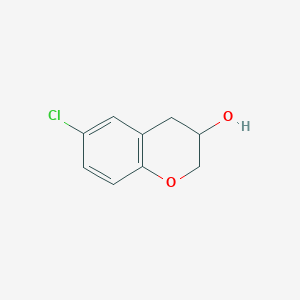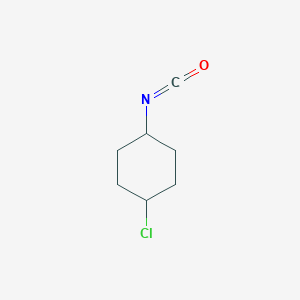
2,3-Diaminonaphthalene-1,4-dione
Vue d'ensemble
Description
2,3-Diaminonaphthalene-1,4-dione, also known as 2,3-diaminonaphthoquinone, is a compound with the molecular formula C10H8N2O2 . It is a derivative of naphthalene, which is substituted with two amine groups . The compound has a molecular weight of 188.18 g/mol .
Synthesis Analysis
The synthesis of this compound has been reported in several studies . For instance, one study reported the construction of similar units via a carbene-catalyzed benzoin reaction . Another study described a reaction involving 2,3-diamino-1,4-naphthoquinone and 1,2-bis(4-(di-p-tolylamino)phenyl)ethane-1,2-dione .Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core with two amine groups and two carbonyl groups . The compound contains a total of 23 bonds, including 15 non-H bonds, 9 multiple bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 ketones (aromatic), and 2 primary amines (aliphatic) .Chemical Reactions Analysis
This compound is used in the nitrite detection test, where it reacts with nitrite to form fluorescent 1H-naphthotriazol . It also reacts with selenite to form 4,5-benzopiazselenol, which is detectable via absorptiometry or fluorometry .Physical And Chemical Properties Analysis
This compound has a molecular weight of 188.18 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 188.058577502 g/mol . The compound has a topological polar surface area of 86.2 Ų and a heavy atom count of 14 .Applications De Recherche Scientifique
Organic Synthesis and Materials Science
Cyanovinylation and Synthesis of Perimidin and Pleiadene Derivatives : 2,3-Diaminonaphthalene-1,4-dione reacts with π-acceptors like tetracyanoethylene and tetracyanoquinodimethane, leading to cyanovinylated naphthalenes, perimidin, and pleiadene derivatives. These compounds have potential applications in materials science and organic synthesis (Aly & El-Shaieb, 2004).
Supercritical Carbon Dioxide Solubility : Solubility studies in supercritical carbon dioxide of derivatives of this compound provide insights into their potential use in materials science and extraction processes (Zacconi et al., 2017).
Molecular Hosts for Complexation : Derivatives of this compound can form molecular hosts capable of complexing sizable guests, indicating potential applications in molecular recognition and sensor technology (Nowick et al., 1990).
Medicinal Chemistry and Pharmacology
Selective Detection of Metal Ions : Derivatives of this compound exhibit the ability to selectively detect specific metal ions, hinting at potential applications in environmental monitoring and analytical chemistry (Aggrwal et al., 2021).
Antimicrobial and Antioxidant Activities : Tetraaza macrocyclic complexes derived from 1,8-diaminonaphthalene and 5,5-dimethylcyclohexane-1,3-dione show promising antimicrobial and antioxidant activities, suggesting their potential in developing new therapeutic agents (Rathi et al., 2015).
Synthesis of Fluorescent Derivatives : Efficient synthesis methods for fluorescent hydroxyl naphthalene-1,4-dione derivatives, which can emit green light, open up possibilities in imaging and diagnostic applications (Dabiri et al., 2011).
Photophysical Properties for Dye Sensitization : Investigation into the photophysical properties of derivatives of this compound, particularly in dye-sensitized solar cells, indicates potential applications in renewable energy technology (Mohr et al., 2015).
Mécanisme D'action
Target of Action
It is known that this compound can be used as a precursor in the synthesis of alkaloids and antibiotics , suggesting that it may interact with biological targets involved in these pathways.
Mode of Action
It is known to react with nitrite to form fluorescent 1h-naphthotriazol . It also reacts with selenite to form 4,5-benzopiazselenol, which is detectable via absorptiometry or fluorometry . These reactions suggest that the compound may interact with its targets through similar chemical reactions, leading to changes in the targets’ properties or functions.
Biochemical Pathways
Given its use in the synthesis of alkaloids and antibiotics , it may be involved in the biochemical pathways related to these compounds.
Pharmacokinetics
Its solubility in organic solvents suggests that it may have good bioavailability.
Result of Action
Its ability to form fluorescent compounds when reacting with nitrite suggests that it may have potential applications in biological imaging or diagnostics.
Action Environment
It is recommended to be stored in a dry, light-protected environment at room temperature , suggesting that light, humidity, and temperature may affect its stability.
Safety and Hazards
Propriétés
IUPAC Name |
2,3-diaminonaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFBBXYYCLHOOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400180 | |
| Record name | 2,3-diaminonaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13755-95-8 | |
| Record name | 2,3-diaminonaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



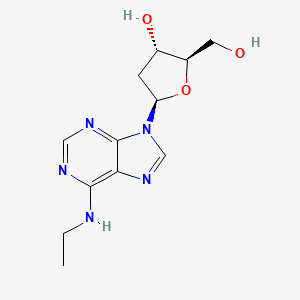
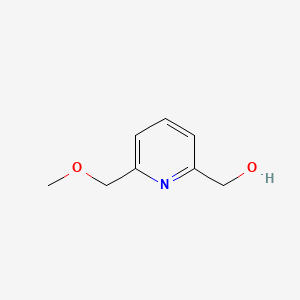
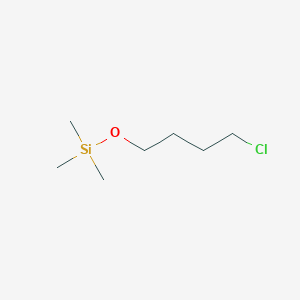

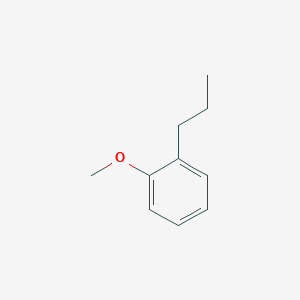

![[1,1'-Biphenyl]-4-yl prop-2-enoate](/img/structure/B3047251.png)
![Ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-fluoro-cyclobutanecarboxylate](/img/structure/B3047253.png)


![Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]-](/img/structure/B3047257.png)
